Absence of Estrogenic Activity: Uterine Weight Comparison Versus Coumestrol in Ovariectomized Rats
KCA-098 was directly compared with its parent compound coumestrol for estrogenic activity in ovariectomized rats. KCA-098 did not increase uterine weight at any tested dose, whereas coumestrol produced a significant uterotrophic effect, confirming that the bis(dimethylcarbamate) derivatization abolishes estrogen receptor agonism while retaining anti-resorptive efficacy [1]. This finding is reinforced by the observation that KCA-098 inhibited PTH-induced ⁴⁵Ca release from pre-labeled fetal rat femora — matching coumestrol's anti-resorptive potency — yet without the estrogenic liability [1].
| Evidence Dimension | Uterotrophic (estrogenic) activity in ovariectomized rats |
|---|---|
| Target Compound Data | KCA-098: No increase in uterine weight at evaluated doses |
| Comparator Or Baseline | Coumestrol: Significant increase in uterine weight (quantitative magnitude reported as estrogenic response) |
| Quantified Difference | Qualitatively absent vs. present estrogenic activity; coumestrol exhibits estrogenic uterotrophic effect, KCA-098 does not |
| Conditions | Ovariectomized rat model; in vivo oral administration; uterine weight measured as estrogenic endpoint |
Why This Matters
Procurement of KCA-098 rather than coumestrol or other phytoestrogen analogs is essential for experiments requiring uncoupling of bone resorption inhibition from estrogen receptor activation, particularly in hormone-sensitive models.
- [1] Tsutsumi N, Kawashima K, Arai N, Nagata H, Kojima M, Ujiie A, Endo H. In vitro effect of KCA-098, a derivative of coumestrol, on bone resorption of fetal rat femurs. Bone Miner. 1994 Mar;24(3):201-9. doi:10.1016/s0169-6009(08)80137-7. PMID: 8019207. View Source
